molecular formula C17H15ClN4 B13937104 5,6-Dihydro-8-chloro-4-methyl-1-phenyl-4H-s-triazolo(4,3-a)(1,5)benzodiazepine CAS No. 54028-89-6

5,6-Dihydro-8-chloro-4-methyl-1-phenyl-4H-s-triazolo(4,3-a)(1,5)benzodiazepine

Cat. No.: B13937104
CAS No.: 54028-89-6
M. Wt: 310.8 g/mol
InChI Key: URZPFYRBXQZYOC-UHFFFAOYSA-N
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Description

8-Chloro-5,6-dihydro-4-methyl-1-phenyl-4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepine is a compound belonging to the benzodiazepine class, which is known for its wide range of central nervous system-related activities. This compound is structurally related to other well-known benzodiazepines such as alprazolam and diazepam . Benzodiazepines are commonly used for their anxiolytic, anticonvulsant, and muscle relaxant properties.

Preparation Methods

The synthesis of 8-Chloro-5,6-dihydro-4-methyl-1-phenyl-4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepine can be achieved through various synthetic routes. One method involves the use of 2-amino-5-chloro benzophenone as a starting material. The synthesis is carried out under mild conditions, often solvent-free, to obtain high yields and purity . The reaction conditions typically involve the use of reagents such as hydrazine hydrate and ethanol, with reflux at elevated temperatures .

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

Common reagents used in these reactions include hydrazine hydrate, ethanol, and other organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

8-Chloro-5,6-dihydro-4-methyl-1-phenyl-4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepine has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through its interaction with the GABA_A receptor. It enhances the inhibitory effects of GABA (gamma-aminobutyric acid) by increasing the frequency of chloride channel opening, leading to hyperpolarization of the neuron and reduced neuronal excitability . This mechanism is similar to other benzodiazepines, which explains its anxiolytic and anticonvulsant properties.

Comparison with Similar Compounds

8-Chloro-5,6-dihydro-4-methyl-1-phenyl-4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepine is similar to compounds like alprazolam and diazepam. it has unique structural features that differentiate it from these compounds:

These structural differences can lead to variations in their pharmacological profiles and therapeutic applications.

Properties

CAS No.

54028-89-6

Molecular Formula

C17H15ClN4

Molecular Weight

310.8 g/mol

IUPAC Name

8-chloro-4-methyl-1-phenyl-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepine

InChI

InChI=1S/C17H15ClN4/c1-11-10-19-14-9-13(18)7-8-15(14)22-16(11)20-21-17(22)12-5-3-2-4-6-12/h2-9,11,19H,10H2,1H3

InChI Key

URZPFYRBXQZYOC-UHFFFAOYSA-N

Canonical SMILES

CC1CNC2=C(C=CC(=C2)Cl)N3C1=NN=C3C4=CC=CC=C4

Origin of Product

United States

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